6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Description
The compound 6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a chromeno-oxazine derivative characterized by a fused chromene and oxazine ring system. Key structural features include:
- 2-Fluorobenzyl group at position 9: Introduces steric bulk and fluorophilic interactions.
- 4-Propyl chain: Modifies lipophilicity and conformational flexibility.
Properties
Molecular Formula |
C21H19ClFNO3 |
|---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
6-chloro-9-[(2-fluorophenyl)methyl]-4-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C21H19ClFNO3/c1-2-5-13-8-19(25)27-20-15(13)9-17(22)21-16(20)11-24(12-26-21)10-14-6-3-4-7-18(14)23/h3-4,6-9H,2,5,10-12H2,1H3 |
InChI Key |
MFVTUYQQEAQPTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
The synthesis begins with 4-hydroxycoumarin, which undergoes alkylation at position 4 using propyl bromide under basic conditions (e.g., potassium carbonate in DMF) to introduce the propyl group. Subsequent chlorination at position 6 is achieved via electrophilic aromatic substitution using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 6-chloro-4-propyl-4-hydroxycoumarin.
Formation of the Oxazine Ring
The oxazine ring is constructed through a tandem Knoevenagel condensation and cyclization. 6-Chloro-4-propyl-4-hydroxycoumarin reacts with 2-fluorobenzaldehyde in the presence of ammonium acetate and a catalytic amount of p-toluenesulfonic acid (PTSA) in ethanol under reflux (78°C, 12 hours). This step forms an intermediate Schiff base, which undergoes intramolecular cyclization to generate the dihydro-oxazine framework.
Benzylation at Position 9
The final step involves N-benzylation using 2-fluorobenzyl bromide in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via nucleophilic substitution, with the oxazine nitrogen attacking the benzyl electrophile. Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the target compound in 62–68% purity, which is further recrystallized from ethanol.
Greener One-Pot Synthesis
Reaction Design and Optimization
A solvent-free, one-pot approach minimizes waste and improves atom economy. 4-Hydroxycoumarin, 2-fluorobenzaldehyde, propylamine, and ammonium acetate are heated at 80°C for 8 hours in a ball mill, facilitating mechanochemical Knoevenagel condensation and cyclization. The absence of solvents reduces environmental impact, while the propylamine serves dual roles as a reactant and base.
Mechanistic Pathway
-
Knoevenagel Condensation : 4-Hydroxycoumarin reacts with 2-fluorobenzaldehyde to form a coumarin-chalcone hybrid.
-
Enamine Formation : Propylamine reacts with the chalcone intermediate, generating an enamine via dehydration.
-
Cyclization : The enamine undergoes intramolecular attack on the carbonyl group, forming the oxazine ring.
This method achieves a 75% yield with a reaction mass efficiency (RME) of 89%, outperforming conventional multi-step routes.
Industrial-Scale Production
Continuous Flow Synthesis
To scale up production, a continuous flow reactor system is employed:
-
Step 1 : Alkylation and chlorination are performed in a plug-flow reactor (PFR) at 10 bar and 50°C, achieving 95% conversion in 30 minutes.
-
Step 2 : Oxazine formation occurs in a microreactor with residence time of 5 minutes at 100°C, using scCO₂ (supercritical carbon dioxide) as a green solvent.
-
Step 3 : Benzylation is conducted in a packed-bed reactor with immobilized NaH on alumina, enabling catalyst recycling and 99% selectivity.
Purification and Quality Control
The crude product is purified via simulated moving bed (SMB) chromatography, yielding >99% purity. Critical quality attributes (CQAs) such as residual solvents (e.g., THF < 50 ppm) and enantiomeric excess (>98%) are monitored using HPLC-MS and chiral stationary phase chromatography.
Comparative Analysis of Synthesis Methods
| Parameter | Multi-Step | One-Pot | Continuous Flow |
|---|---|---|---|
| Yield (%) | 62–68 | 75 | 85–90 |
| Reaction Time (hours) | 24–36 | 8 | 1.5 |
| Solvent Usage (L/kg) | 120 | 0 | 15 |
| Purity (%) | 95 | 92 | 99 |
| Scalability | Moderate | Low | High |
Key Observations :
-
The continuous flow method offers superior yield and scalability but requires significant capital investment.
-
The one-pot approach is ideal for lab-scale synthesis due to its simplicity and low environmental impact.
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 6-chloro-9-(2-fluorobenzylidene)-4-propyl-9H-chromeno[8,7-e]oxazin-2-one, arises from incomplete hydrogenation during cyclization. This is mitigated by using Pd/C (5% w/w) under 3 bar H₂ pressure, reducing byproduct levels to <2%.
Chemical Reactions Analysis
Types of Reactions
6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The chloro and fluorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in various therapeutic areas:
- Anticancer Activity : Research indicates that it interacts with specific cellular pathways involved in cancer progression. Its structure allows it to bind to receptors or enzymes that are critical in tumor growth and metastasis.
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases.
Biochemical Assays
6-Chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is utilized in biochemical assays to investigate its interactions with various biological macromolecules. This includes:
- Binding studies with proteins to elucidate mechanisms of action.
- Investigations into pharmacokinetics and pharmacodynamics to understand its behavior within biological systems.
Synthetic Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for:
- Development of new derivatives with potentially enhanced biological activities.
- Exploration of reaction mechanisms in organic synthesis.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce cytokine production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 6-chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
DNA Intercalation: Intercalating into DNA strands, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-propyl group distinguishes this compound from analogs with shorter alkyl chains (e.g., ethyl or methyl) or aromatic substituents.
*Estimated based on structural analogs.
Key Observations :
Benzyl Group Variations at Position 9
The 2-fluorobenzyl group at position 9 is compared to other benzyl or heteroaromatic substituents:
Key Observations :
Heterocyclic Modifications
The chromeno-oxazine core is shared across analogs, but fused heterocycles vary:
Biological Activity
6-Chloro-9-(2-fluorobenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic compound belonging to the class of chromeno-oxazine derivatives. Its unique structural features include a chromene core fused with an oxazine ring, which is further substituted with chloro and fluorobenzyl groups. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and inflammatory diseases.
- Molecular Formula : C21H19ClFNO3
- Molecular Weight : 387.8 g/mol
- InChI Key : [InChI representation]
Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets. The compound's ability to bind to specific receptors or enzymes enhances its therapeutic potential against disease progression pathways. Ongoing studies are focused on elucidating its pharmacokinetics and pharmacodynamics to understand its behavior within biological systems.
Biological Activity Overview
The biological activities of this compound have been explored in several studies:
-
Anticancer Activity :
- Case Study : In vitro studies have demonstrated that the compound inhibits cell proliferation in various cancer cell lines. It has shown promising results in inducing apoptosis and inhibiting tumor growth.
- Mechanism : The compound may exert its anticancer effects by modulating signaling pathways associated with cell survival and apoptosis.
-
Anti-inflammatory Effects :
- Research Findings : Studies have indicated that this compound reduces the production of pro-inflammatory cytokines in activated macrophages.
- Potential Applications : Its anti-inflammatory properties suggest it could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
-
Antimicrobial Activity :
- Preliminary investigations suggest potential antimicrobial properties against both gram-positive and gram-negative bacteria. Further studies are required to establish minimum inhibitory concentrations (MIC) and explore mechanisms of action.
Comparative Analysis with Similar Compounds
A comparison of 6-chloro-9-(2-fluorobenzyl)-4-propyl derivatives with related compounds reveals variations in their biological activities:
| Compound Name | Description | Biological Activity |
|---|---|---|
| 6-Chloro-9-(2-methoxyphenyl)ethyl derivative | Similar chromene core | Moderate anticancer activity |
| 4-propyl derivative | Variation in substituent | Enhanced anti-inflammatory effects |
| Other oxazine derivatives | Different substituents | Variable antimicrobial properties |
Q & A
Q. What statistical methods are robust for analyzing dose-dependent cytotoxicity curves with high variability?
- Methodological Answer :
- Four-Parameter Logistic Model : Fit IC values using GraphPad Prism (R >0.95).
- ANOVA with Tukey’s Test : Compare replicates (n ≥ 6) across cell lines. Outlier removal via Grubbs’ test (α=0.05) .
Key Molecular Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHClFNO | |
| Molecular Weight | 395.84 g/mol | |
| logP (Predicted) | ~3.5 (Schrödinger QikProp) | |
| UV-Vis λ | 280 nm (chromene core π→π) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
